molecular formula C17H16N2O2 B2666740 N-benzyl-2-(prop-2-enamido)benzamide CAS No. 32961-29-8

N-benzyl-2-(prop-2-enamido)benzamide

Cat. No.: B2666740
CAS No.: 32961-29-8
M. Wt: 280.327
InChI Key: WYEWWSAAPNABEW-UHFFFAOYSA-N
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Description

N-benzyl-2-(prop-2-enamido)benzamide: is an organic compound with the molecular formula C17H16N2O2 It is characterized by the presence of a benzyl group attached to a benzamide structure, with an enamido group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(prop-2-enamido)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with benzylamine and 2-aminobenzamide as the primary starting materials.

    Formation of Intermediate: Benzylamine reacts with acryloyl chloride to form N-benzylacrylamide.

    Cyclization: The intermediate N-benzylacrylamide undergoes cyclization with 2-aminobenzamide under acidic or basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(prop-2-enamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-benzyl-2-(prop-2-enamido)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyl-2-(prop-2-enamido)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-(prop-2-enamido)benzamide: shares structural similarities with other benzamide derivatives such as:

Uniqueness

    This compound: is unique due to the presence of both benzyl and enamido groups, which confer distinct chemical reactivity and biological activity compared to other benzamide derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-benzyl-2-(prop-2-enoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-2-16(20)19-15-11-7-6-10-14(15)17(21)18-12-13-8-4-3-5-9-13/h2-11H,1,12H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEWWSAAPNABEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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